molecular formula C8H10ClN B14138849 N-Chloro-N-methylbenzylamine CAS No. 3555-71-3

N-Chloro-N-methylbenzylamine

Cat. No.: B14138849
CAS No.: 3555-71-3
M. Wt: 155.62 g/mol
InChI Key: OOFMUZPRQRQMQF-UHFFFAOYSA-N
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Description

N-Chloro-N-methylbenzylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom attached to the nitrogen atom, which is also bonded to a methyl group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N-methylbenzylamine can be synthesized through several methods. One common approach involves the chlorination of N-methylbenzylamine. This reaction typically occurs in the presence of a chlorinating agent such as sodium hypochlorite or chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the N-chloro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methylbenzylamine and benzaldehyde.

    Reduction: Reduction reactions can convert this compound back to N-methylbenzylamine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-methylbenzylamine and benzaldehyde.

    Reduction: N-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Chloro-N-methylbenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving amine metabolism and enzymatic reactions.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Chloro-N-methylbenzylamine involves its reactivity due to the presence of the chlorine atom. The chlorine atom makes the nitrogen more electrophilic, facilitating nucleophilic attacks. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzylamine: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

    N-Chloro-N-methyl-1-phenylethanamine: Similar structure but with an additional ethyl group, leading to different reactivity and applications.

    N-Chloro-N-methyl-2-phenylethanamine: Another similar compound with variations in the alkyl chain length.

Uniqueness

N-Chloro-N-methylbenzylamine is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity compared to its non-chlorinated counterparts. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

N-chloro-N-methyl-1-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFMUZPRQRQMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519176
Record name N-Benzyl-N-methylhypochlorous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3555-71-3
Record name N-Benzyl-N-methylhypochlorous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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